2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide
CAS No.:
Cat. No.: VC15667458
Molecular Formula: C22H18N4O2S3
Molecular Weight: 466.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H18N4O2S3 |
|---|---|
| Molecular Weight | 466.6 g/mol |
| IUPAC Name | 2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide |
| Standard InChI | InChI=1S/C22H18N4O2S3/c27-19-11-10-16-8-4-5-9-17(16)18(19)12-23-24-20(28)14-30-22-26-25-21(31-22)29-13-15-6-2-1-3-7-15/h1-12,27H,13-14H2,(H,24,28)/b23-12+ |
| Standard InChI Key | RKIMHSYPOZBTQY-FSJBWODESA-N |
| Isomeric SMILES | C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O |
| Canonical SMILES | C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=C(C=CC4=CC=CC=C43)O |
Introduction
Structural Elucidation and Molecular Properties
Molecular Architecture
The compound features a central 1,3,4-thiadiazole ring substituted at the 2-position with a sulfanyl group linked to a benzyl moiety (5-(benzylsulfanyl)). A second sulfanyl group at the adjacent position connects to an acetohydrazide side chain, which is further functionalized with an (E)-2-hydroxynaphthalen-1-yl Schiff base. This configuration introduces significant steric bulk and electronic heterogeneity, influencing its solubility and reactivity .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₃H₁₈N₄O₂S₃ | |
| Molecular Weight | 486.61 g/mol | |
| SMILES | C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=C(C4=CC=CC=C4C=C3)O | |
| InChIKey | YKHOILKMXYNEAT-VXLYETTFSA-N |
Spectroscopic and Computational Predictions
Collision cross-section (CCS) values derived from ion mobility spectrometry simulations suggest distinct gas-phase conformations. For the [M+H]+ adduct (m/z 487.08), the predicted CCS is 184.4 Ų, indicative of a compact structure stabilized by intramolecular hydrogen bonding between the hydroxynaphthyl and hydrazide groups .
Table 2: Predicted Collision Cross-Sections
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 487.08 | 184.4 |
| [M+Na]+ | 509.06 | 194.8 |
| [M-H]- | 485.07 | 189.8 |
Synthesis and Functionalization
Synthetic Pathways
While no direct synthesis reports exist for this compound, analogous 1,3,4-thiadiazole-acetohydrazides are typically prepared via:
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Thiadiazole Core Formation: Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions.
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Sulfanyl Substitution: Nucleophilic displacement of halogens (e.g., Cl) at the thiadiazole 2-position using benzylthiol.
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Schiff Base Conjugation: Condensation of the hydrazide moiety with 2-hydroxy-1-naphthaldehyde in ethanol under reflux .
Challenges in Purification
The compound’s low aqueous solubility (predicted logP = 3.8) and tendency for π-π stacking due to the naphthyl group complicate chromatographic separation. Reverse-phase HPLC with acetonitrile/water gradients (0.1% TFA) is recommended for isolating the (E)-isomer .
| Parameter | Value |
|---|---|
| CAS Number | 315201-63-9 |
| Price (10 mg) | $29.8 |
| Purity | >95% (HPLC) |
Future Research Directions
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Experimental Validation: Confirm predicted CCS values via ion mobility-mass spectrometry.
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Structure-Activity Studies: Modify the naphthyl substituent to optimize pharmacokinetic properties.
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Crystallographic Analysis: Resolve 3D structure to guide computational modeling.
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